Phenoxyethylparaben
Overview
Description
Phenoxyethylparaben, also known as 2-Phenoxyethyl p-Hydroxybenzoate, is an antimicrobial agent used in cosmetic products . It helps control the growth of microorganisms such as bacteria and fungi .
Synthesis Analysis
Parabens, including this compound, are generally synthesized from hydroxybenzoic acid during industrial-scale processes . These reactions take place under thermodynamic control .
Molecular Structure Analysis
The molecular structure of this compound is similar to other parabens, which are a homologous series of alkyl esters of para-hydroxybenzoic acid .
Chemical Reactions Analysis
Parabens, including this compound, undergo various chemical reactions. For instance, they can form solid solutions at room temperature, which can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Physical and Chemical Properties Analysis
The physical and chemical properties of parabens, including this compound, are crucial for their function. For instance, their antimicrobial activity increases as the chain length of the alkyl moiety is increased, but their aqueous solubility decreases .
Scientific Research Applications
Environmental Impact and Fate
- Parabens, including phenoxyethylparaben, are known to be present in aquatic environments due to their widespread use in consumer products. They can act as weak endocrine disruptors, raising concerns about their effects on wildlife and ecosystems. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentrations in effluents of wastewater treatment plants. They are biodegradable but ubiquitous in surface water and sediments due to continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Implications
- Some parabens have been associated with health concerns, including potential implications for breast cancer incidence and mortality. Studies have shown that higher urinary concentrations of certain parabens are associated with an increased risk of breast cancer and possibly with mortality following breast cancer. These associations were more pronounced among women with lower body mass indexes for incidence but more pronounced among women with higher body mass indexes for mortality (Parada et al., 2019).
Degradation and Removal
- Advanced wastewater treatment processes can effectively remove parabens, including this compound, but chlorinated derivatives can form, which are more stable and persistent. These chlorinated by-products have been detected in various water sources, but their toxicity is not well understood, indicating a need for further study (Li, Shi, Gao, Liu, & Cai, 2015).
Reproductive and Developmental Effects
- Exposure to parabens has been linked to reproductive and developmental effects in human and animal studies. These effects include altered hormone activity and potential impacts on fertility and developmental processes. The mechanisms by which parabens exert these effects, particularly through endocrine disruption, are an area of active research (Tavares, Martins, Oliveira, Ramalho‐Santos, & Peixoto, 2009).
Ecotoxicological Concerns
- Studies using model organisms like Caenorhabditis elegans have shown that parabens can induce oxidative stress and affect biological functions such as growth, behavior, and reproduction. These findings suggest that parabens, potentially including this compound, could pose ecotoxicological risks, highlighting the importance of understanding their environmental impacts (Nagar, Thakur, Parveen, Patel, Ram, & Satish, 2019).
Mechanism of Action
Target of Action
Phenoxyethylparaben primarily targets microorganisms such as bacteria and fungi . It is used as an antimicrobial agent in various products, including cosmetics, to control the growth of these microorganisms .
Mode of Action
It is known to exert its antimicrobial effects by inhibiting the growth of microorganisms
Biochemical Pathways
Given its antimicrobial properties, it likely interferes with essential biochemical processes in bacteria and fungi, leading to their growth inhibition . More research is required to identify the exact pathways affected.
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth . This makes it an effective preservative in products that are susceptible to microbial contamination. By preventing the growth of bacteria and fungi, this compound helps to extend the shelf life of these products and maintain their safety for use .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. Moreover, information concerning their levels and potential environmental long-term effects are currently missing
Properties
IUPAC Name |
2-phenoxyethyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPOVLCFVFOVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204033 | |
Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55468-88-7 | |
Record name | 2-Phenoxyethyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55468-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyethyl p-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyethyl p-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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